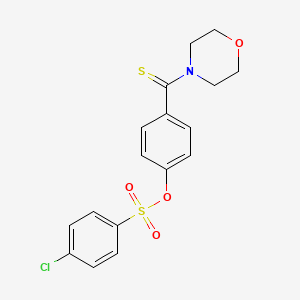
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, also known as D609, is a chemical compound that has been widely used in scientific research for its various pharmacological properties. This compound is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate exerts its pharmacological effects by inhibiting PC-PLC, which is involved in the cleavage of phosphatidylcholine to produce diacylglycerol (DAG) and phosphocholine. DAG is a signaling molecule that activates protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PC-PLC, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate reduces the production of DAG and downstream activation of PKC, leading to various physiological effects.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, reduction of inflammation, and improvement of cognitive function. These effects are mediated by the inhibition of PC-PLC and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has several advantages for lab experiments, including its potent inhibitory effects on PC-PLC, its broad range of therapeutic applications, and its relatively low toxicity. However, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate also has some limitations, including its low solubility in water and its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of dosing and delivery methods. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate and to identify potential off-target effects. Overall, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has great potential as a therapeutic agent for various diseases and warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(morpholin-4-yl)thiophenol in the presence of a base. The resulting product is then treated with sodium hydroxide to yield 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate.
Applications De Recherche Scientifique
4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been found to protect against ischemia-reperfusion injury and reduce myocardial infarction size. In neurological research, 4-(4-morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been shown to improve cognitive function and protect against neurodegenerative diseases.
Propriétés
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-14-3-7-16(8-4-14)25(20,21)23-15-5-1-13(2-6-15)17(24)19-9-11-22-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUGIPQHGPERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-chlorobenzyl)-1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]methanol](/img/structure/B4894608.png)
![2-{3-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4894622.png)
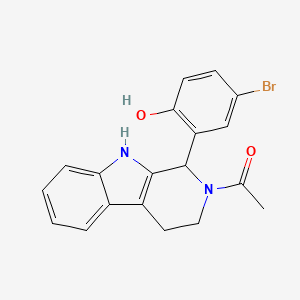
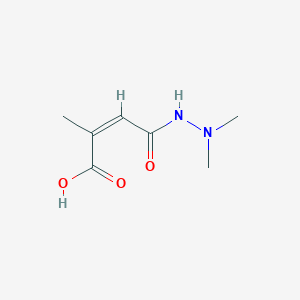
![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B4894647.png)
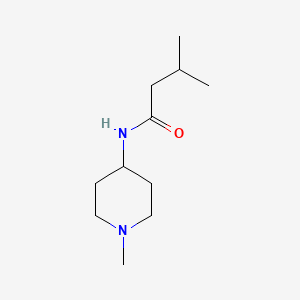
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
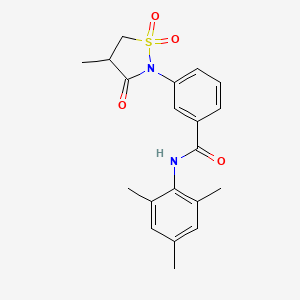
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)